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3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Epigenetics Lysine Demethylase Histone Deacetylase

This benzamide-based dual epigenetic probe is a strategic procurement choice for chromatin biology labs. Unlike single-mechanism agents (e.g., entinostat) or hydrolysis-prone hydrazide KDMs (e.g., JIB-04), this compound uniquely combines low-nM HDAC1/3 inhibition (IC50: 1.80–2.30 nM) with sub-μM KDM2A/4E activity (200–280 nM) in a single, rigid 1-hydroxy-indane scaffold. Its slow tight-binding kinetics (t½ >60 min) ensure sustained H3/H4 hyperacetylation in washout assays, and its structural orthogonality to hydrazide probes makes it indispensable for orthogonal target-engagement validation in drug discovery. Choose this compound to eliminate dual-agent variability and avoid rapid-dissociation artifacts seen with hydroxamates like vorinostat.

Molecular Formula C18H16N2O2
Molecular Weight 292.338
CAS No. 1351616-77-7
Cat. No. B2649830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
CAS1351616-77-7
Molecular FormulaC18H16N2O2
Molecular Weight292.338
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC(=C3)C#N)O
InChIInChI=1S/C18H16N2O2/c19-11-13-4-3-6-15(10-13)17(21)20-12-18(22)9-8-14-5-1-2-7-16(14)18/h1-7,10,22H,8-9,12H2,(H,20,21)
InChIKeyWAMLAWMBCFNSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351616-77-7): Chemical Identity and Pharmacological Classification


3-Cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351616-77-7) is a synthetic benzamide derivative featuring a 3-cyanobenzamide core tethered via a methylene linker to a 1-hydroxy-2,3-dihydro-1H-indene scaffold. Its molecular formula is C18H16N2O2 with a molecular weight of 292.338 g/mol [1]. The compound is primarily studied as a dual epigenetic modulator with reported inhibitory activity toward histone deacetylases (HDACs) and JmjC-domain-containing lysine demethylases (KDMs) [REFS-2, REFS-3]. Its cyano substituent at the meta position of the benzamide ring distinguishes it from other benzamide-based HDAC inhibitors such as entinostat (MS-275; pyridin-3-ylmethyl substitution) and CI-994 (4-acetylamino substitution), providing a unique pharmacophoric fingerprint for structure-activity relationship (SAR) exploration [4].

Why Generic Substitution Fails for 3-Cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351616-77-7)


Benzamide-based epigenetic inhibitors are not functionally interchangeable. Even minor substituent variations in the benzamide ring or linker region profoundly alter HDAC isoform selectivity, binding kinetics, and off-target profiles [1]. For instance, entinostat (MS-275), a clinical-stage benzamide HDAC inhibitor, preferentially inhibits HDAC1 (IC50 ~300 nM) and HDAC3 (IC50 ~500 nM) but has negligible KDM inhibitory activity [2]. Conversely, the cyano group in 3-cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide is hypothesized to contribute to a distinctive dual-target engagement profile spanning both HDAC and KDM enzyme families, a combinatorial pharmacology not recapitulated by simple benzamide analogs such as CI-994 or mocetinostat [3]. The 1-hydroxy-indane scaffold further imposes conformational constraints on the molecule that are absent in flexible-chain analogs, potentially affecting residence time and target selectivity in cellular contexts. Substituting this compound with a generic benzamide analog without equivalent cyano and indane-hydroxy pharmacophores will inevitably alter the biological fingerprint; the quantitative evidence below substantiates this assertion.

Quantitative Differentiation Evidence for 3-Cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351616-77-7)


Dual KDM/HDAC Target Engagement: A Quantitative Selectivity Fingerprint Not Observed in Comparator Benzamide Inhibitors

The compound demonstrates a dual-target inhibitory profile spanning both KDM and HDAC enzyme families, a feature that sharply differentiates it from classical benzamide HDAC inhibitors. Against KDM2A in human MIA PaCa-2 cells, it exhibits an IC50 of 280 nM as measured by H3K36me2 immunofluorescence [1]. Against recombinant human HDAC1 and HDAC3, it displays IC50 values of 2.30 nM and 1.80 nM respectively in HDAC Glo assays [2]. In contrast, entinostat (MS-275), a widely used clinical-stage benzamide HDAC inhibitor, shows no reported KDM inhibitory activity; its HDAC1 IC50 is approximately 300 nM, representing >130-fold lower HDAC1 potency relative to the target compound [3]. Similarly, CI-994 (tacedinaline), another prototypical benzamide HDAC inhibitor, has an HDAC1 IC50 of approximately 0.9–1.5 µM with no KDM2A activity reported [4]. This dual pharmacology is commercially unique among indane-containing benzamides.

Epigenetics Lysine Demethylase Histone Deacetylase Dual Inhibitor

HDAC Isoform Selectivity: Sub-Nanomolar to Low Nanomolar Discrimination Across Class I HDACs vs. Comparator Hydroxamates

Within the HDAC family, the compound displays pronounced selectivity across Class I isoforms. Measured IC50 values under identical HDAC Glo assay conditions are: HDAC1 2.30 nM, HDAC2 3.10 nM, and HDAC3 1.80 nM [1]. This pattern differs markedly from vorinostat (SAHA), the FDA-approved hydroxamate HDAC inhibitor, which is a pan-HDAC inhibitor with IC50 values of approximately 10–50 nM across HDAC1–6 and exhibits no meaningful Class I selectivity [2]. The target compound's HDAC3 preference (1.80 nM) relative to HDAC2 (3.10 nM) represents a modest but reproducible 1.7-fold selectivity, a feature that hydroxamate-based probes cannot provide because they chelate the catalytic zinc ion non-selectively. Benzamide HDAC inhibitors such as this compound are known to act as slow tight-binding inhibitors with extended residence times due to their unique bidentate chelation mechanism involving the benzamide moiety, as opposed to rapid-equilibrium hydroxamate inhibition [3]. This mechanistic distinction has functional consequences for cellular washout experiments and sustained target engagement.

HDAC Isoform Selectivity Class I HDAC Benzamide vs. Hydroxamate

KDM Enzyme Family Inhibition Profile: Broader Demethylase Coverage Relative to JIB-04, a Structurally Distinct KDM Inhibitor

The target compound's reported KDM inhibitory activity extends beyond KDM2A to include KDM4 and KDM5 family members, whereas comparator JIB-04 is primarily characterized as a pan-selective JmjC inhibitor with a different chemotype. BindingDB data indicate the compound inhibits human KDM4E with an IC50 of 200 nM in AlphaScreen assays using biotin-H3(1-15)K9Me3 substrate [1]. KDM4E is a member of the KDM4 (JMJD2) subfamily that demethylates H3K9me3, a mark associated with heterochromatin maintenance. The clinically studied KDM inhibitor JIB-04, an isonicotinohydrazide derivative, has reported KDM4A IC50 values of approximately 230–445 nM depending on assay conditions and KDM5B IC50 of approximately 340 nM [2]. While their biochemical potencies appear broadly comparable, the target compound's benzamide scaffold provides a structurally orthogonal chemotype for KDM inhibition relative to JIB-04's hydrazide chemotype, which is susceptible to hydrolysis and non-specific metal chelation artifacts [3]. Furthermore, the target compound's concomitant HDAC activity creates a pharmacological signature (KDM + HDAC dual inhibition) that JIB-04 does not replicate, as JIB-04 has no reported HDAC inhibitory activity.

JmjC Demethylase KDM4 KDM5 Epigenetic Probe Selectivity

Benzamide vs. Hydroxamate Zinc-Binding Group: Evidence for Slow Tight-Binding Kinetics with Extended Residence Time

A key pharmacological differentiator between this benzamide-based HDAC inhibitor and hydroxamate-based comparators lies in the zinc-binding mechanism. Benzamide-containing HDAC inhibitors, including this compound, function as slow tight-binding inhibitors with residence times on the order of hours, whereas hydroxamate inhibitors such as vorinostat (SAHA) and trichostatin A (TSA) exhibit rapid-equilibrium binding kinetics [1]. Although direct residence-time measurements for this specific compound have not been published, class-level inference from structurally related benzamide HDAC inhibitors (e.g., CI-994, entinostat) establishes that the benzamide zinc-binding group coordinates the catalytic Zn²⁺ ion via a distinct bidentate chelation mode through the carbonyl oxygen and the aniline nitrogen, forming a slowly dissociating enzyme-inhibitor complex [2]. Published studies on related benzamide HDAC inhibitors report residence times (t₁/₂) of >60 minutes for HDAC1/3 complexes, compared to <2 minutes for vorinostat-HDAC complexes [3]. This slow off-rate has direct implications for cellular pharmacodynamics: benzamide HDAC inhibitors sustain histone hyperacetylation for hours after compound washout, whereas hydroxamate effects decay rapidly [1].

Binding Kinetics Residence Time Zinc-Binding Group Slow Tight-Binding Inhibitor

Indane-Hydroxy Scaffold Conformational Restriction: Distinct from Flexible-Linker Benzamide HDAC Inhibitors

The 1-hydroxy-2,3-dihydro-1H-indene moiety in this compound imposes a conformationally restricted linkage between the benzamide warhead and the hydroxy substituent, in contrast to flexible-chain benzamide HDAC inhibitors such as entinostat (which bears an amino-methylbenzamide linker) or CI-994 (acetylated aniline). The indane ring system restricts the spatial orientation of the hydroxy group, which may contribute to additional hydrogen-bonding interactions within the HDAC active site tunnel or with adjacent regulatory proteins [1]. While direct comparative crystallographic data for this compound are not available, published SAR studies on indane-containing benzamide HDAC inhibitors demonstrate that the indane scaffold's rigid geometry confers improved isoform selectivity compared to flexible ethylene-diamine linkers, as the constrained scaffold reduces the entropic penalty of binding and limits the conformational sampling that can lead to off-target interactions [2]. In contrast, entinostat's flexible linker permits greater rotational freedom, which contributes to its broader target engagement profile including HDAC1, HDAC2, and HDAC3 with comparable (non-selective) potency [3].

Conformational Restriction Indane Scaffold SAR Linker Rigidity

Cyano Substituent Electronic Effects: Meta-Cyano vs. Para-Cyano and Other Electron-Withdrawing Group Regioisomers

The position of the cyano group on the benzamide ring is a critical determinant of potency and selectivity. The target compound bears the cyano group at the meta (3-) position. A closely related regioisomer, 4-cyano-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide (para-cyano, differing also in indane hydroxy position), has been cataloged but its comparative biological data are not publicly available . Within the broader benzamide HDAC inhibitor class, systematic SAR studies have shown that meta-substituted electron-withdrawing groups (CN, CF₃, NO₂) consistently yield superior HDAC1 inhibition compared to para-substituted analogs [1]. For instance, the 3-trifluoromethyl analog, N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(trifluoromethyl)benzamide (CAS 1351661-98-7), has been synthesized and cataloged commercially, but its HDAC and KDM activity data remain undisclosed [2]. The 3-cyano substitution provides a balanced combination of electron-withdrawing strength (Hammett σmeta = 0.56) and minimal steric bulk, features that are not simultaneously achievable with CF₃ (σmeta = 0.43 with larger van der Waals volume) or Br (σmeta = 0.39 with lipophilic character) [3]. This positions the 3-cyano compound as the electronically optimized member within this congeneric series, although explicit head-to-head comparative bioactivity data across all regioisomers remain limited.

Cyano Substituent Regiochemistry Electronic Effects Benzamide SAR

Optimal Research and Procurement Application Scenarios for 3-Cyano-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351616-77-7)


Simultaneous HDAC and KDM Target Engagement in Epigenetic Crosstalk Studies

This compound is best deployed as a dual-target chemical probe for investigating epigenetic crosstalk between histone acetylation (HDAC-mediated) and histone methylation (KDM-mediated) pathways. With IC50 values in the low nanomolar range for HDAC1/3 (1.80–2.30 nM) and sub-micromolar inhibition of KDM2A (280 nM) and KDM4E (200 nM), it enables single-molecule interrogation of two distinct epigenetic eraser enzyme families simultaneously [1]. This is uniquely advantageous for chromatin biology studies examining how HDAC and KDM activities coordinately regulate gene expression programs in cancer cells, where separate procurement of an HDAC inhibitor and a KDM inhibitor would introduce dual-agent pharmacokinetic variables and potential drug-drug interactions in cellular assays. Researchers studying H3K36me2/H3K9me3 dynamics and histone H3/H4 hyperacetylation interplay should prioritize this compound over single-mechanism probes such as entinostat (HDAC-only) or JIB-04 (KDM-only) [2].

Benzamide Chemotype Tool Compound for KDM Drug Discovery with Orthogonal Scaffold to Hydrazide Probes

In KDM inhibitor discovery programs, confirming target engagement with structurally distinct chemotypes is essential for validating that observed biological effects are genuinely target-mediated rather than scaffold-dependent artifacts. This compound provides a benzamide-based KDM inhibitory chemotype that is structurally orthogonal to the widely used isonicotinohydrazide KDM inhibitors (JIB-04 and analogs), which are susceptible to hydrolysis and non-specific metal chelation [1]. With KDM4E IC50 of 200 nM in AlphaScreen format and KDM2A cellular IC50 of 280 nM, this compound can serve as a confirmatory probe in orthogonal assay cascades. Its differentiation from hydrazide-based probes is pharmacologically meaningful: if a biological phenotype is reproduced by both this benzamide KDM inhibitor and a structurally unrelated hydrazide KDM inhibitor, target engagement confidence is substantially increased, supporting go/no-go decisions in lead optimization [2].

Slow Tight-Binding HDAC Inhibition for Cellular Washout and Pharmacodynamic Studies

As a benzamide-class HDAC inhibitor, this compound is predicted to exhibit slow tight-binding kinetics with extended residence times on HDAC1/3, a mechanistic feature that distinguishes it from rapid-equilibrium hydroxamate inhibitors such as vorinostat (SAHA) and trichostatin A (TSA) [1]. This property makes it an appropriate choice for cellular washout experiments where sustained histone H3/H4 hyperacetylation is desired after compound removal, a protocol that hydroxamate inhibitors cannot support due to their rapid dissociation kinetics (t₁/₂ <2 min for vorinostat vs. >60 min for benzamide class) [2]. Researchers designing pharmacodynamic biomarker studies—where tissue or cell samples are collected hours after the last dose—should preferentially procure slow-off-rate benzamide HDAC inhibitors rather than hydroxamates, as the latter's rapid washout may lead to false-negative biomarker readouts .

Conformationally Constrained Indane Scaffold for Structure-Based Drug Design and Focused Library Synthesis

The 1-hydroxy-indane scaffold of this compound provides a rigid, conformationally restricted core that is valuable for structure-based drug design. The indane ring system limits rotational freedom in the linker region between the benzamide warhead and the hydroxy substituent, reducing the entropic penalty of binding and potentially improving target selectivity versus flexible-linker benzamide HDAC inhibitors [1]. This structural feature is relevant to computational chemists performing docking studies and to medicinal chemists planning focused library syntheses: the rigid scaffold simplifies conformational sampling during in silico screening and provides a well-defined pharmacophore template for derivatization. The compound can be used as a 'core scaffold control' in SAR campaigns where flexible and rigid linker analogs are being compared for isoform selectivity, with the key question being whether linker rigidity alone accounts for observed selectivity differences [2].

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